3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar biphenyl compounds has been discussed in the context of Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various sources . For instance, Flurbiprofen, a 2-fluoro- [1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid, is a non-steroidal anti-inflammatory, analgesic, and antipyretic .Chemical Reactions Analysis
The chemical reactions of similar biphenyl compounds have been studied extensively. For example, the Suzuki–Miyaura coupling reaction is commonly used for the synthesis of biphenyl compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, Flurbiprofen, a similar compound, has a molecular weight of 244.26 g/mol .Scientific Research Applications
Organic Synthesis and Drug Development
Material Science
In material science, fluorine-modified tetracarboxylic acids, similar in structure to the compound , are used to construct luminescent lanthanide metal-organic frameworks (LnMOFs). These frameworks have applications in cryogenic temperature sensing due to their excellent linear responses to temperature changes and high relative sensitivity in the cryogenic range (Dian Zhao et al., 2018).
Photocatalytic Applications
Coordination complexes based on flexible dicarboxylate ligands, including those structurally related to 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, are prepared for the degradation of organic dyes. These complexes showcase promising photocatalytic properties for UV-light-driven degradation of methyl violet, a model organic dye pollutant, indicating their potential in environmental cleanup applications (Lu Lu et al., 2021).
Analytical Chemistry
In analytical chemistry, derivatives of fluoro-biphenyl carboxylic acids are synthesized for use in Positron Emission Tomography (PET) imaging, demonstrating the utility of these compounds in medical diagnostics. For instance, the automated synthesis of a radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1 (S1P1) in the brain indicates the importance of such compounds in developing new diagnostic agents (Zonghua Luo et al., 2019).
Nanotechnology
In nanotechnology, fluorinated carboxylic acid/silica nanocomposites exhibit remarkable thermal stability and oleophobicity with superhydrophilicity, showcasing their utility in the development of advanced materials with specialized surface properties (Eisaku Sumino et al., 2014).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with similar compounds have been reported. For instance, Flurbiprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-6-10(14(17)18)3-4-11(8)9-2-5-12(15(19)20)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBHNCNUKWHQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690919 |
Source
|
Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-10-6 |
Source
|
Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3′-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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